molecular formula C7H11N3O2 B2452854 2-[(1-Ethylpyrazol-3-yl)amino]acetic acid CAS No. 1700009-90-0

2-[(1-Ethylpyrazol-3-yl)amino]acetic acid

Cat. No. B2452854
M. Wt: 169.184
InChI Key: PHOZNJCJIUFXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(1-Ethylpyrazol-3-yl)amino]acetic acid” is a compound that contains an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group . The side chain in this case is a 1-ethylpyrazol-3-yl group . This compound is part of the class of organic compounds known as alpha-amino acids .


Molecular Structure Analysis

The molecular structure of “2-[(1-Ethylpyrazol-3-yl)amino]acetic acid” consists of a pyrazole ring attached to an acetic acid moiety via an amino group . The pyrazole ring is further substituted with an ethyl group . The molecular formula of this compound is C7H10N2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1-Ethylpyrazol-3-yl)amino]acetic acid” such as melting point, boiling point, and density are not specified in the available literature .

Safety And Hazards

The safety and hazards associated with “2-[(1-Ethylpyrazol-3-yl)amino]acetic acid” are not specified in the available literature .

properties

IUPAC Name

2-[(1-ethylpyrazol-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-10-4-3-6(9-10)8-5-7(11)12/h3-4H,2,5H2,1H3,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOZNJCJIUFXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Ethylpyrazol-3-yl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.